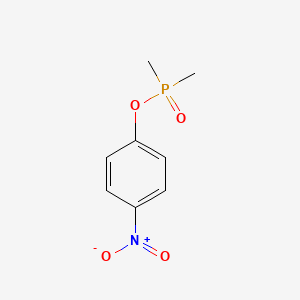
p-Nitrophenyl dimethylphosphinate
Cat. No. B3186880
Key on ui cas rn:
13344-08-6
M. Wt: 215.14 g/mol
InChI Key: GAHGVNXIHGZUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07491710B2
Procedure details


The dimethylphosphinic acid 4-nitrophenyl ester reactant is prepared according to procedure E using 500 mg of dimethylphosphinic chloride, 214 mg of sodium hydride (50% in oil), and 618 mg of p-nitrophenol in solution in 10 ml of tetrahydrofuran. 700 mg of expected product are collected. Yield=26%.




Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][P:2](Cl)([CH3:4])=[O:3].[H-].[Na+].[CH:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([OH:17])[CH:9]=1>O1CCCC1>[N+:14]([C:13]1[CH:12]=[CH:11][C:10]([O:17][P:2]([CH3:4])([CH3:1])=[O:3])=[CH:9][CH:8]=1)([O-:16])=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CP(=O)(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
214 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
618 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
700 mg of expected product are collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OP(=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
